molecular formula C17H23N3O3S B2485267 N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide CAS No. 2034582-29-9

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2485267
CAS No.: 2034582-29-9
M. Wt: 349.45
InChI Key: DPRLFYZETMXVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique chemical structure, which includes an isochroman moiety linked to an imidazole ring through a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the reaction of isochroman with a suitable alkylating agent under basic conditions.

    Sulfonamide Formation: The isochroman-3-ylmethyl intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.

    Imidazole Ring Introduction: The final step involves the introduction of the imidazole ring. This can be achieved by reacting the sulfonamide intermediate with an imidazole derivative under appropriate conditions, such as heating in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways involved in disease processes.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
  • N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
  • N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

Uniqueness

N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13(2)20-10-17(18-12-20)24(21,22)19(3)9-16-8-14-6-4-5-7-15(14)11-23-16/h4-7,10,12-13,16H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRLFYZETMXVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.